2-Methylamino-2-phenylbutanol 2-Methylamino-2-phenylbutanol
Brand Name: Vulcanchem
CAS No.: 78483-47-3
VCID: VC21158529
InChI: InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3
SMILES: CCC(CO)(C1=CC=CC=C1)NC
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

2-Methylamino-2-phenylbutanol

CAS No.: 78483-47-3

Cat. No.: VC21158529

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methylamino-2-phenylbutanol - 78483-47-3

Specification

CAS No. 78483-47-3
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 2-(methylamino)-2-phenylbutan-1-ol
Standard InChI InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3
Standard InChI Key HRQGMPWJXQSTEH-UHFFFAOYSA-N
SMILES CCC(CO)(C1=CC=CC=C1)NC
Canonical SMILES CCC(CO)(C1=CC=CC=C1)NC

Introduction

Chemical Structure and Basic Properties

2-Methylamino-2-phenylbutanol (C₁₁H₁₇NO) consists of a phenyl group attached to a carbon atom that bears both a hydroxyl group and a methylamino group, along with an ethyl chain. This unique arrangement of functional groups contributes to the compound's chemical versatility and usefulness in various applications. The tertiary carbon center creates a sterically hindered environment that influences both its physical properties and chemical reactivity.

The compound exhibits the following key characteristics:

PropertyDescription
Molecular FormulaC₁₁H₁₇NO
CAS Registry Number78483-47-3
Functional GroupsSecondary amine, tertiary alcohol
Molecular Weight179.26 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (alcohols, ethers), limited water solubility

The presence of both amine and alcohol functional groups creates interesting hydrogen bonding capabilities that influence the compound's physical properties, including its melting point, boiling point, and solubility profile. The combination of hydrophilic functional groups with the hydrophobic phenyl and alkyl moieties gives the molecule an amphiphilic character.

Synthesis Methods

Several methods have been developed for the synthesis of 2-Methylamino-2-phenylbutanol and related compounds. One established approach involves a multi-step process starting from propiophenone, though modifications may be required to obtain the specific methylamino derivative rather than the dimethylamino version.

Adaptation from Dimethylamino Analog Synthesis

The synthesis of the related compound 2-(N,N-dimethylamino)-2-phenylbutanol provides insights into potential synthetic routes for 2-Methylamino-2-phenylbutanol. The process typically involves the following steps :

  • Addition reaction of propiophenone with sodium cyanide and an amine (dimethylamine in the related synthesis) to form the corresponding aminonitrile

  • Hydrolysis of the nitrile group under basic conditions (pH ≥ 12) to yield the corresponding acid

  • Esterification of the acid with alcohol and concentrated sulfuric acid

  • Reduction of the ester to the desired alcohol using a suitable reducing agent

For the specific synthesis of 2-Methylamino-2-phenylbutanol, methylamine would be used instead of dimethylamine in the initial step. The adapted reaction scheme would proceed as follows:

StepReactionConditionsYield (estimated)
1Propiophenone + NaCN + CH₃NH₂ → 2-(Methylamino)-2-phenylbutyronitrileOrganic solvent, 60-80°C, 0.3 MPa, 8h80-85%
22-(Methylamino)-2-phenylbutyronitrile + NaOH → 2-(Methylamino)-2-phenylbutyric acidpH ≥ 12, reflux85-90%
32-(Methylamino)-2-phenylbutyric acid + EtOH + H₂SO₄ → 2-(Methylamino)-2-phenylbutyrateReflux85-90%
42-(Methylamino)-2-phenylbutyrate + NaBH₄ → 2-Methylamino-2-phenylbutanolRoom temperature, 6h80-85%

Alternative Synthetic Approaches

Alternative synthetic routes may include:

  • Reduction of the corresponding ketone derivative

  • Nucleophilic substitution reactions with appropriate precursors

  • Rearrangement reactions of suitable substrates

The choice of synthetic method depends on factors such as available starting materials, desired purity, scale of production, and economic considerations. Optimization of reaction conditions is often necessary to maximize yield and minimize byproduct formation .

Chemical Reactions and Reactivity

The presence of both amine and alcohol functional groups in 2-Methylamino-2-phenylbutanol enables a diverse range of chemical transformations. The compound can participate in reactions typical of both secondary amines and tertiary alcohols.

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality of 2-Methylamino-2-phenylbutanol can undergo several reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone (2-Methylamino-2-phenylbutanone) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Dehydration: Under acidic conditions, the compound can undergo dehydration to form alkenes through elimination reactions.

  • Substitution: The hydroxyl group can be converted to other functional groups through substitution reactions, forming halides, esters, or ethers. Common reagents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Esterification: Reaction with carboxylic acids or acid chlorides to form the corresponding esters.

Reactions Involving the Amine Group

The secondary amine (methylamino) group is capable of various reactions:

  • Alkylation: Further alkylation to form tertiary amines through reactions with alkyl halides.

  • Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

  • Oxidation: Oxidation to form imines or other nitrogen-containing derivatives.

  • Quaternization: Formation of quaternary ammonium salts through exhaustive alkylation.

Reaction Table

Reaction TypeReagentsProductsConditions
Alcohol OxidationKMnO₄, CrO₃2-Methylamino-2-phenylbutanoneAqueous or organic solvent, moderate temperature
Alcohol DehydrationH₂SO₄, H₃PO₄Various alkenesHeat, acidic conditions
Alcohol SubstitutionSOCl₂, PBr₃2-Methylamino-2-phenylbutyl halidesModerate temperature, anhydrous conditions
Amine AlkylationR-X, baseTertiary amine derivativesOrganic solvent, heat
Amine AcylationR-COCl, baseN-acyl derivativesLow to moderate temperature, base

Biochemical Properties and Effects

2-Methylamino-2-phenylbutanol exhibits various biochemical properties that make it significant in biological systems and pharmaceutical applications.

Molecular Interactions

At the molecular level, 2-Methylamino-2-phenylbutanol interacts with biological systems through several mechanisms:

  • Enzyme Interactions: The compound can function as an enzyme inhibitor or activator depending on the specific enzyme system and conditions. The hydroxyl and amine groups can form hydrogen bonds with amino acid residues in enzyme active sites.

  • Receptor Binding: The compound may interact with various receptors, potentially affecting neurotransmission and other signaling pathways.

  • Membrane Interactions: Due to its amphiphilic nature, the compound can interact with cellular membranes, potentially affecting membrane fluidity and transport processes.

Cellular Effects

In cellular systems, 2-Methylamino-2-phenylbutanol has been observed to influence various processes:

  • Cell Signaling: Modulation of cell signaling pathways, potentially affecting processes such as proliferation, differentiation, and apoptosis.

  • Gene Expression: Alterations in gene expression patterns, which may result from interactions with transcription factors or other regulatory proteins.

  • Metabolic Effects: Influence on cellular metabolism, including potential effects on energy production and utilization.

Metabolic Fate

The metabolic processing of 2-Methylamino-2-phenylbutanol in biological systems likely involves:

  • Phase I Metabolism: Oxidation of the alcohol group or N-dealkylation of the amine group by cytochrome P450 enzymes.

  • Phase II Metabolism: Conjugation reactions such as glucuronidation of the hydroxyl group or sulfation.

  • Excretion: Elimination primarily through renal or biliary pathways, depending on the specific metabolites formed.

Research and Therapeutic Applications

2-Methylamino-2-phenylbutanol has various applications in scientific research and potential therapeutic developments.

Pharmaceutical Research

The compound has significant relevance in pharmaceutical research:

  • Intermediate in Drug Synthesis: Used as a building block or intermediate in the synthesis of pharmaceutical compounds, particularly those with neuropharmacological activity.

  • Structure-Activity Relationship Studies: Employed in structure-activity relationship (SAR) studies to understand the influence of functional groups on biological activity.

  • Trimebutine Metabolite Synthesis: Specifically noted for its role as an intermediate in the synthesis of trimebutine metabolites, which have applications in gastrointestinal medicine.

Chemical Research Applications

In the field of chemical research, 2-Methylamino-2-phenylbutanol serves several functions:

  • Synthetic Building Block: Utilized as a versatile building block in organic synthesis due to its bifunctional nature.

  • Catalyst Development: Potential applications in the development of asymmetric catalysts or ligands for metal complexes.

  • Mechanistic Studies: Used in mechanistic studies to understand reaction pathways and transition states in organic transformations.

Therapeutic AreaPotential ApplicationMechanism
NeuropharmacologyCNS active agentsInteraction with neurotransmitter systems
Gastrointestinal MedicineMotility agentsThrough trimebutine-related pathways
Anti-inflammatoryNovel anti-inflammatory agentsModulation of inflammatory signaling
Metabolic DiseaseEnzyme modulatorsInteraction with metabolic enzymes

Comparative Analysis with Related Compounds

Understanding 2-Methylamino-2-phenylbutanol in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with 2-(N,N-dimethylamino)-2-phenylbutanol

2-(N,N-dimethylamino)-2-phenylbutanol differs from 2-Methylamino-2-phenylbutanol by having an additional methyl group on the nitrogen atom, making it a tertiary amine rather than a secondary amine .

Key differences include:

  • Basicity: The tertiary amine is generally more basic than the secondary amine.

  • Hydrogen Bonding: 2-Methylamino-2-phenylbutanol can function as both a hydrogen bond donor and acceptor through its NH group, while the dimethylamino analog can only act as a hydrogen bond acceptor.

  • Steric Effects: The additional methyl group in the dimethylamino analog creates greater steric hindrance around the nitrogen atom.

  • Metabolic Fate: Different metabolic pathways, with the methylamino derivative potentially undergoing different N-dealkylation patterns.

Comparison with Other Derivatives

CompoundStructural DifferenceKey Property Differences
2-Methylamino-2-phenylbutanoneOxidized alcohol groupMore reactive, different hydrogen bonding pattern
2-Methylamino-2-phenylbutaneReduced alcohol groupMore lipophilic, lacks hydrogen bond donor capacity of alcohol
2-Amino-2-phenylbutanolLacks N-methyl groupMore reactive amine, different basicity profile
2-Methylamino-2-phenylbutyl halidesSubstituted alcohol groupDifferent reactivity pattern, potential alkylating agents

Structure-Activity Relationships

The specific structural features of 2-Methylamino-2-phenylbutanol contribute to its biological activity profile:

  • Phenyl Group: Provides hydrophobicity and potential for π-stacking interactions with aromatic amino acid residues in proteins.

  • Secondary Amine: Offers a balance of basicity and hydrogen bonding capabilities that can be crucial for receptor interactions.

  • Tertiary Alcohol: Creates a sterically hindered environment while providing hydrogen bond donor capability.

  • Ethyl Chain: Contributes additional hydrophobicity and can influence the conformational preferences of the molecule.

Analytical Methods and Characterization

Spectroscopic Identification

2-Methylamino-2-phenylbutanol can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for aromatic protons, methyl groups, and methylene protons

    • ¹³C NMR reveals the carbon framework, with distinctive chemical shifts for the quaternary carbon bearing both the hydroxyl and methylamino groups

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for O-H stretching (3200-3400 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹) .

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for the analysis of 2-Methylamino-2-phenylbutanol, with typical conditions including:

ParameterSpecification
ColumnC18 reverse phase, 150 mm × 4.6 mm
Mobile Phase0.05M KH₂PO₄:Acetonitrile (90:10), pH 4.2
Flow Rate1.0 mL/min
Column Temperature40°C
DetectionUV at 210 nm
Sample Size10 μL

These conditions allow for effective separation and quantification of the compound and its related substances .

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